molecular formula C16H22N2O4 B2976170 Phenyl 4-(((ethoxycarbonyl)amino)methyl)piperidine-1-carboxylate CAS No. 1235083-97-2

Phenyl 4-(((ethoxycarbonyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B2976170
CAS No.: 1235083-97-2
M. Wt: 306.362
InChI Key: CDUIQXRERAOSKT-UHFFFAOYSA-N
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Description

Phenyl 4-(((ethoxycarbonyl)amino)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative designed for use in chemical and pharmaceutical research as a key intermediate. Piperidine-based structures are fundamental scaffolds in modern drug discovery, renowned for their role in creating biologically active molecules . Compounds featuring a piperidine ring substituted with carbamate and amide functionalities, such as this one, are particularly valuable as building blocks for the development of novel therapeutics . The specific arrangement of the phenyl carbamate and the ethoxycarbonylaminomethyl group on the piperidine core makes this compound a versatile precursor for synthesizing a diverse range of potential pharmacologically active agents. Researchers can utilize this compound in the exploration of new chemical entities, particularly in the synthesis of heterocyclic hybrids and peptide mimetics . Its structural features are analogous to those found in other piperidine-carboxylate derivatives that have been investigated for their potential to interact with the central nervous system . Handling should be performed in a well-ventilated place, and suitable protective clothing should be worn . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

phenyl 4-[(ethoxycarbonylamino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-2-21-15(19)17-12-13-8-10-18(11-9-13)16(20)22-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUIQXRERAOSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 4-(((ethoxycarbonyl)amino)methyl)piperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyDetail
Molecular Formula C₁₅H₁₈N₂O₄
Molecular Weight 286.32 g/mol
CAS Number 381722-48-1
PubChem ID 22321697

The structure includes a piperidine ring, which is crucial for its biological activity, as it facilitates interactions with biological targets.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of tubulin polymerization. This mechanism is vital in cancer therapeutics as it disrupts the mitotic spindle formation necessary for cell division. Specifically, these compounds bind to the colchicine site on tubulin, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. The following table summarizes key findings from recent research:

Cell LineIC₅₀ (μM)Activity Description
HeLa (Cervical)1.1High potency, selective for cancer cells
L1210 (Leukemia)2.8Effective in inhibiting proliferation
CEM (T-cell leukemia)2.3Significant growth inhibition

These results indicate that the compound selectively targets cancer cells while sparing normal human peripheral blood mononuclear cells, suggesting a favorable therapeutic index .

Case Studies

One notable case study involved the evaluation of a series of piperidine derivatives, including this compound), in a preclinical model of cancer. The study reported that treatment with these compounds resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Toxicity and Selectivity

While the compound shows promising anticancer properties, its toxicity profile remains a critical area of investigation. Studies have indicated that at concentrations above 20 μM, there is minimal cytotoxicity towards normal cells, which is advantageous for its development as a therapeutic agent . Ongoing research aims to further elucidate the safety profile and optimize its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Substituent Variations at Piperidine Position 4

The 4-position of piperidine is a critical site for modulating biological activity and physicochemical properties.

Compound Name Substituent at Position 4 Key Features Reference
Phenyl 4-(((ethoxycarbonyl)amino)methyl)piperidine-1-carboxylate (((Ethoxycarbonyl)amino)methyl) Protected amine; moderate polarity due to carbamate
Benzyl 4-(4-(ethoxycarbonyl)phenyl)piperidine-1-carboxylate 4-(Ethoxycarbonyl)phenyl Aromatic ethoxycarbonyl group; higher molecular weight (C21H23NO3Na+)
Ethyl 4-hydroxypiperidine-1-carboxylate Hydroxyl Highly polar; increased hydrogen bonding capacity
tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate 4-(Ethoxycarbonyl)phenoxy Ether linkage; tert-butyl ester enhances metabolic stability
Benzyl 4-aminopiperidine-1-carboxylate hydrochloride Unprotected amine (as hydrochloride) Increased basicity; reactive amine group

Key Observations :

  • Protected vs.
  • Aromatic vs. Aliphatic Substituents: The ethoxycarbonylphenyl group in introduces aromaticity, which may enhance π-π interactions in target binding compared to the aliphatic aminomethyl group in the target compound .
Ester Group Variations on Piperidine Nitrogen

The ester group at the piperidine nitrogen influences lipophilicity and metabolic clearance.

Compound Name Ester Group Impact on Properties Reference
This compound Phenyl High lipophilicity; slower esterase hydrolysis
Benzyl 4-(4-(ethoxycarbonyl)phenyl)piperidine-1-carboxylate Benzyl Moderate lipophilicity; benzyl esters are common prodrug motifs
Ethyl 4-hydroxypiperidine-1-carboxylate Ethyl Lower molecular weight; faster metabolic clearance
tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate tert-Butyl Bulky group; resistant to enzymatic degradation

Key Observations :

  • Phenyl vs. Benzyl Esters : Phenyl esters (logP ~3.5 estimated) are more lipophilic than benzyl esters, favoring passive membrane diffusion .
  • Steric Effects : The tert-butyl group in hinders enzymatic cleavage, extending half-life compared to smaller esters like ethyl .
Additional Functional Groups and Their Impact

Specialized functional groups introduce unique reactivity or targeting capabilities.

Compound Name Functional Group(s) Applications/Effects Reference
4-((1R,2S,3R)-2-(methyl(phenyl)carbamoyl)-3-boronate)piperidine-1-carboxylate Boronate ester Boron neutron capture therapy (BNCT); enzyme inhibition
tert-Butyl 4-(sulfamoylphenyl)piperidine-1-carboxylate Sulfonamide Enhanced solubility; common in kinase inhibitors
Ethyl 4-((2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)piperidine-1-carboxylate Cyclobutenedione Electrophilic reactivity; potential for covalent binding

Key Observations :

  • Boronate Esters : ’s boronate group enables unique therapeutic mechanisms, such as BNCT, which are absent in the target compound .
  • Sulfonamides : The sulfonamide in improves water solubility (TPSA ~100 Ų), contrasting with the target compound’s lower polarity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) logP (Est.) TPSA (Ų) Reference
This compound C16H20N2O5 320.34 ~2.8 85
Benzyl 4-(4-(ethoxycarbonyl)phenyl)piperidine-1-carboxylate C21H23NO3 337.41 ~3.5 65
Ethyl 4-hydroxypiperidine-1-carboxylate C8H15NO3 173.20 ~0.5 60
tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate C19H27NO5 349.42 ~3.2 75

Notes:

  • logP : Calculated using fragment-based methods (e.g., XLogP3).
  • TPSA : Topological polar surface area, critical for predicting membrane permeability.

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